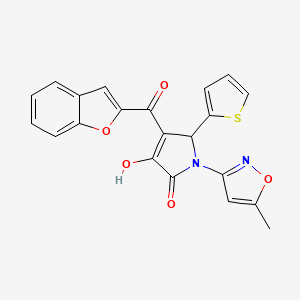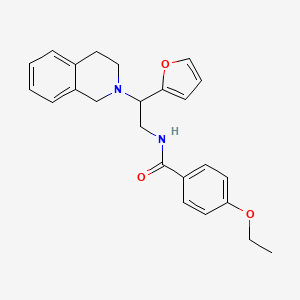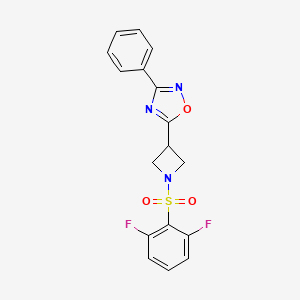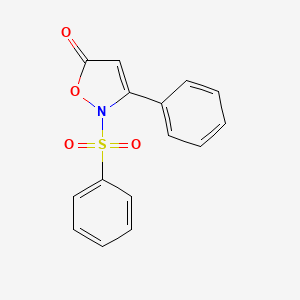
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also includes a pyrazole ring, which is a class of organic compounds with a 5-membered aromatic ring containing two nitrogen atoms . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that has three fluorine atoms attached to a carbon atom .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a thiophene ring, a pyrazole ring, and a trifluoromethyl group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The chemical reactivity of compounds like “this compound” can be quite complex. Cyanoacetamides, for example, are polyfunctional compounds possessing both electrophilic and nucleophilic properties . They can undergo a variety of condensation and substitution reactions .Scientific Research Applications
Nematocidal Activity
Research has demonstrated that pyrazole carboxamide derivatives, including those related to the specified compound, exhibit significant nematocidal activity against Meloidogyne incognita. These compounds were synthesized from ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate, highlighting their potential in agricultural applications for pest control (Wen Zhao et al., 2017).
Heterocyclic Synthesis
The reactivity of thiophenylhydrazonoacetates towards various nitrogen nucleophiles has been explored to yield a range of heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives. This demonstrates the compound's utility in the synthesis of complex heterocyclic structures, which are essential in pharmaceuticals and agrochemicals (R. Mohareb et al., 2004).
Molecular Design and Synthesis
A library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was prepared, showcasing the versatility of similar compounds in generating a wide range of chemically diverse molecules. This process underscores the role of such compounds in drug discovery and development, particularly in identifying novel biologically active substances (Bridget A. Donohue et al., 2002).
Antimicrobial Activity
Thiophenyl pyrazoles and isoxazoles synthesized using 1,3-dipolar cycloaddition methodology exhibited significant antimicrobial activity. This highlights the potential of the specified compound and its derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (D. Sowmya et al., 2018).
Inhibition of CARM1
N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, structurally related to the queried compound, have been identified as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1). This discovery is significant for therapeutic applications, particularly in regulating gene expression through epigenetic mechanisms (M. Allan et al., 2009).
Future Directions
The future directions for research on “N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide” could include further studies on its synthesis, properties, and potential applications. Given the biological activities reported for similar compounds , it could be of interest in the development of new pharmaceuticals or agrochemical agents.
properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3OS/c12-11(13,14)9-1-4-17(16-9)5-3-15-10(18)8-2-6-19-7-8/h1-2,4,6-7H,3,5H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJCELZIZDQAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CCNC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2711623.png)





![1,4-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2711633.png)
![2,5,6,7,8,9,10,11-octahydro-3H-5,9:7,11-dimethano[1,2,4]triazolo[4,3-a]azonin-3-one](/img/structure/B2711634.png)

![N-(4-chlorophenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2711637.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2711642.png)

